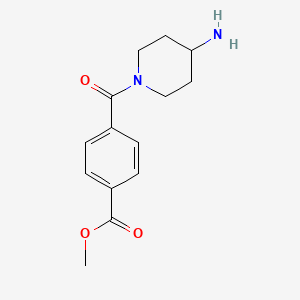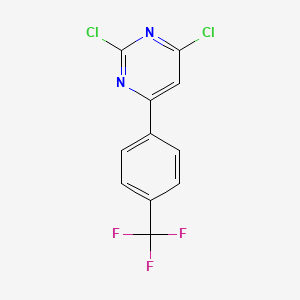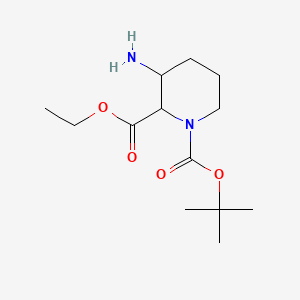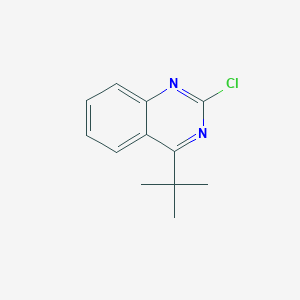![molecular formula C6H10S B15359019 1-Propyne, 3-[(1-methylethyl)thio]- CAS No. 14272-25-4](/img/structure/B15359019.png)
1-Propyne, 3-[(1-methylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-ylsulfanyl)prop-1-yne is an organic compound characterized by a prop-1-yne backbone with a prop-2-ylsulfanyl substituent
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of prop-1-yne from acetylene and appropriate catalysts.
Step 2: Introduction of the prop-2-ylsulfanyl group through a substitution reaction involving prop-2-ylthiol and a suitable reagent.
Industrial Production Methods:
Batch Production: Utilizing large-scale reactors to produce the compound in batches.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Types of Reactions:
Oxidation: Conversion of the sulfanyl group to a sulfonyl group.
Reduction: Reduction of the triple bond to form a double or single bond.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of 3-(prop-2-ylsulfonyl)prop-1-yne.
Reduction: Production of 3-(prop-2-ylsulfanyl)prop-1-ene or prop-1-ene.
Substitution: Generation of various derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules. Biology: Investigated for potential biological activity and interactions with biomolecules. Medicine: Explored for its therapeutic potential in drug development. Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, altering signaling pathways, or interacting with cellular components.
Comparación Con Compuestos Similares
3-(Prop-2-ylsulfanyl)phenol
3-(Prop-2-ylsulfanyl)-1,2,4-triazine
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid
Uniqueness:
This detailed overview provides a comprehensive understanding of 3-(Propan-2-ylsulfanyl)prop-1-yne, highlighting its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Número CAS |
14272-25-4 |
|---|---|
Fórmula molecular |
C6H10S |
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
2-prop-2-ynylsulfanylpropane |
InChI |
InChI=1S/C6H10S/c1-4-5-7-6(2)3/h1,6H,5H2,2-3H3 |
Clave InChI |
LIIXPZMKZWEJRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)


![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)

